Validated Biochemical Inactivity as a Negative Control for TNIK Kinase Inhibitor Discovery
The compound is reported to inhibit human recombinant TNIK kinase (residues 1–367) with an IC₅₀ of >10,000 nM, indicating no meaningful biochemical activity . This is in stark contrast to multiple furan-2-carboxamide-based TNIK inhibitors disclosed in patent US11739078, which achieve IC₅₀ values as low as 1.96 nM under similar assay conditions (8 mM MOPS, pH 7.0, ATP present) . This >5,000-fold difference across the same chemotype validates the compound's singular utility as a negative control.
| Evidence Dimension | TNIK kinase biochemical inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Patent compound A-25 (US11739078): IC₅₀ = 1.96 nM |
| Quantified Difference | >5,100-fold weaker activity |
| Conditions | Human recombinant TNIK (1–367 aa), radiometric kinase assay with ATP, pH 7.0 |
Why This Matters
For researchers setting up a TNIK counter-screen or requiring a validated, inactive chemotype-matched control, this compound provides a critical experimental benchmark that no generic analog can replicate.
- [1] BindingDB. Inhibition of human recombinant TNIK (residues 1–367), IC₅₀ > 1.00E+4 nM, for CAS 878983-24-5. Accessed 2026. View Source
- [2] BindingDB Entry BDBM613838: 5-(1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(3-fluoropyridin-4-yl)furan-2-carboxamide. US11739078, Compound A-25. TNIK IC₅₀ = 1.96 nM. Accessed 2026. View Source
